molecular formula C13H15N3O4 B6663436 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid

3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid

Cat. No.: B6663436
M. Wt: 277.28 g/mol
InChI Key: GNOCSBPJSOUJDJ-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific solvents, catalysts, and temperature control to facilitate the cyclocondensation reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid apart is its specific substitution pattern and the presence of the methoxy and methyl groups, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(8-20-2,12(18)19)15-11(17)9-7-14-16-6-4-3-5-10(9)16/h3-7H,8H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCSBPJSOUJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)C1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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